Thermodynamic stability of Z-3-Iodobut-2-enoic acid vs E-isomer
Thermodynamic stability of Z-3-Iodobut-2-enoic acid vs E-isomer
An In-depth Technical Guide to the Thermodynamic Stability of Z-3-Iodobut-2-enoic acid vs E-isomer.
Executive Summary
The stereochemical configuration of 3-iodobut-2-enoic acid (also known as
This guide provides a definitive technical analysis of the stability landscape, driven by steric repulsion forces between the bulky iodine atom and the carboxyl group. It details the mechanistic pathway of isomerization, experimental protocols for synthesis and equilibration, and analytical methods for distinguishing the isomers.
Structural Analysis & Nomenclature
Stereochemical Definitions
Correct assignment of E and Z descriptors is paramount, as "cis" and "trans" can be ambiguous regarding the main chain versus priority groups.
| Isomer | IUPAC Designation | Configuration | Steric Interaction (Key) |
| (Z)-Isomer | (Z)-3-iodobut-2-enoic acid | Iodine and Carboxyl are cis (Same Side) | I |
| (E)-Isomer | (E)-3-iodobut-2-enoic acid | Iodine and Carboxyl are trans (Opposite Sides) | CH |
Note on CIP Priorities:
-
C3 Position: Iodine (Atomic #53) > Methyl (Carbon, Atomic #6).
-
C2 Position: Carboxyl (Carbon bonded to 3 Oxygens) > Hydrogen.
-
Therefore, when I and COOH are on the same side, it is Z (Zusammen).
Thermodynamic Drivers
The stability difference is governed primarily by steric strain (Van der Waals repulsion).
-
(Z)-Isomer Instability: The Iodine atom has a Van der Waals radius of ~1.98 Å. The Carboxyl group is planar and bulky. Placing these two groups cis to each other creates significant steric clash, destabilizing the molecule.
-
(E)-Isomer Stability: In the E-isomer, the Iodine is cis to the small Hydrogen atom, and the Methyl group is cis to the Carboxyl group. While the Methyl-Carboxyl interaction (allylic strain) exists (similar to Tiglic acid), it is energetically less penalizing than the Iodine-Carboxyl interaction.
Mechanistic Pathways: Kinetic vs. Thermodynamic Control
The synthesis of 3-iodobut-2-enoic acid typically proceeds via the addition of HI (or NaI/AcOH) to tetrolic acid (but-2-ynoic acid). This reaction is stereoselective but yields the less stable isomer initially.
Kinetic Pathway (Formation of Z)
The addition of iodide to the alkyne follows an anti-addition mechanism (specifically, nucleophilic attack of I
-
Nucleophilic Attack: Iodide attacks the
-carbon (C3) of the activated triple bond. -
Stereochemistry: The proton adds to the
-carbon (C2) from the opposite face (anti) to the iodine. -
Result: The Iodine and Hydrogen end up trans to each other. Consequently, the Iodine and Carboxyl group end up cis (Z-configuration).
Isomerization Pathway (Z E)
Under thermal stress or acid catalysis, the Z-isomer equilibrates to the E-isomer. This proceeds via a reversible protonation of the double bond or a conjugate addition-elimination sequence, allowing rotation around the C2-C3 bond to relieve the steric strain.
Caption: Reaction coordinate illustrating the kinetic formation of the Z-isomer and subsequent thermodynamic equilibration to the E-isomer.
Experimental Protocols
Synthesis of (Z)-3-Iodobut-2-enoic Acid (Kinetic Control)
This protocol maximizes the yield of the Z-isomer by preventing thermal equilibration.
Reagents:
-
Tetrolic acid (But-2-ynoic acid)
-
Sodium Iodide (NaI)[3]
-
Glacial Acetic Acid (AcOH)
Procedure:
-
Dissolution: Dissolve Tetrolic acid (1.0 equiv) and NaI (1.5 equiv) in glacial acetic acid (5 mL per mmol).
-
Reaction: Heat the mixture to 70°C (mild heating) for 1-2 hours. Note: Avoid reflux temperatures (>100°C) to minimize isomerization to E.
-
Quench: Pour the reaction mixture into ice-cold water.
-
Extraction: Extract with diethyl ether (3x). Wash combined organics with saturated aqueous Na
S O (to remove free iodine) and brine. -
Isolation: Dry over MgSO
, filter, and concentrate in vacuo at low temperature (<30°C). -
Result: High purity (Z)-3-iodobut-2-enoic acid (solid).
Isomerization to (E)-3-Iodobut-2-enoic Acid (Thermodynamic Control)
To access the stable E-isomer, the Z-isomer is subjected to thermodynamic equilibration.
Procedure:
-
Setup: Dissolve the (Z)-acid (or crude mixture) in benzene or toluene.
-
Catalyst: Add a catalytic amount of Hydroiodic acid (HI) or Iodine (I
). -
Equilibration: Reflux the solution for 4–6 hours.
-
Monitoring: Monitor the E/Z ratio via
H NMR (see Section 5). The ratio should approach ~70:30 E:Z. -
Purification: The isomers can often be separated by fractional crystallization (if solids) or column chromatography (esters are easier to separate). The E-isomer is typically less polar due to the "trans" arrangement of dipoles compared to the Z-isomer.
Analytical Characterization
Distinguishing the isomers requires precise analysis of NMR coupling and chemical shifts.[4]
Proton NMR ( H NMR) Data
The vinyl proton chemical shift is the most diagnostic feature.
| Feature | (Z)-Isomer | (E)-Isomer | Mechanistic Reason |
| Vinyl Proton ( | ~6.3 - 6.5 ppm | ~6.15 ppm | Anisotropy of the C-I bond vs C=O. |
| Methyl Group ( | ~2.6 ppm | ~2.40 ppm | Proximity to Iodine/Carboxyl. |
| Geometry | H is trans to COOH | H is cis to COOH | Note: Usually, H cis to COOH is deshielded (downfield). However, the heavy atom effect of Iodine dominates here. |
Note: Chemical shifts may vary slightly depending on solvent (CDCl
Physical Properties
-
(Z)-Isomer: Typically a crystalline solid.
-
(E)-Isomer: Often an oil or low-melting solid (for the ester form), but the acid form is solid. The E-isomer has a lower dipole moment due to the opposing vectors of the C-I and C=O bonds.
Implications for Drug Development
In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the stereochemistry of the vinyl halide is generally retained .
-
Using pure (Z)-3-iodobut-2-enoic acid will yield the (Z)-alkene product.
-
Using the thermodynamic (E)-isomer will yield the (E)-alkene product.
Critical Warning: If the cross-coupling reaction conditions are harsh (high heat, long reaction times), in situ isomerization of the starting material may occur, leading to mixtures. It is recommended to use the thermodynamically stable (E)-isomer if the target geometry allows, as it is less prone to degradation or scrambling during scale-up.
References
-
Synthesis and Biological Evaluation of Synthetic Retinoids. Royal Society of Chemistry (RSC) Advances. (2013). Describes the synthesis of Z-isomer and isomerization to E-isomer.
-
Total Synthesis of Enamide-Containing Natural Products. University of Glasgow PhD Thesis. (2013). Confirms the 70:30 E:Z equilibrium ratio and thermal isomerization protocols.
-
Thermodynamic Stability of 1,2-Diiodoethene. BenchChem Technical Guide. (2025). Provides foundational principles on iodine steric effects in alkenes.
-
Crystal Structure of (E)-dodec-2-enoic acid. Acta Crystallographica. (2015). Structural data on related unsaturated fatty acids confirming E-stability.[5]
Sources
- 1. 34450-60-7|(Z)-3-Iodobut-2-enoic acid|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Design and biological evaluation of synthetic retinoids: probing length vs. stability vs. activity - Molecular BioSystems (RSC Publishing) DOI:10.1039/C3MB70273A [pubs.rsc.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
